7-Ethoxynaphthalen-1-amine
Overview
Description
7-Ethoxynaphthalen-1-amine is an organic compound with the molecular formula C({12})H({13})NO It is a derivative of naphthalene, characterized by an ethoxy group at the 7th position and an amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxynaphthalen-1-amine typically involves the ethoxylation of naphthalen-1-amine. One common method includes the reaction of naphthalen-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride (LiAlH({4})).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of potassium carbonate in DMF.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Ethoxynaphthalen-1-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing processes.
Mechanism of Action
The mechanism by which 7-ethoxynaphthalen-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. For example, its derivatives might inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in inflammation or cancer progression.
Receptors: Interaction with cellular receptors that modulate biological responses.
Comparison with Similar Compounds
1-Amino-7-methoxynaphthalene: Similar structure with a methoxy group instead of an ethoxy group.
1-Amino-7-ethoxynaphthalene: Another isomer with the ethoxy group at a different position.
1-Naphthalenamine: The parent compound without the ethoxy substitution.
Uniqueness: 7-Ethoxynaphthalen-1-amine is unique due to the specific positioning of the ethoxy group, which influences its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and industrial applications compared to its analogs.
Properties
IUPAC Name |
7-ethoxynaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMDYIBLDPTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2N)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666819 | |
Record name | 7-Ethoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624729-64-2 | |
Record name | 7-Ethoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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